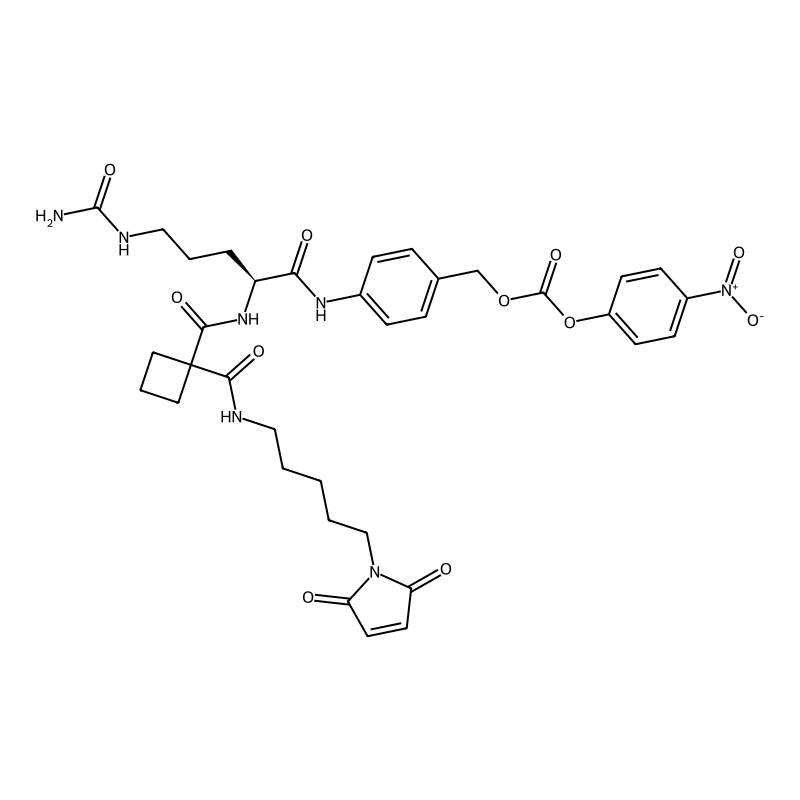

Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB-PNP

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB-PNP, also known as cBu-Cit-PNP, is a linker molecule used in the development of Antibody-Drug Conjugates (ADCs) []. ADCs are a class of biopharmaceutical drugs that combine a monoclonal antibody with a cytotoxic payload. The linker plays a crucial role in these molecules by attaching the antibody to the cytotoxic drug []. cBu-Cit-PAB-PNP is designed to be cleaved by specific enzymes within tumor cells, thereby releasing the cytotoxic drug and exerting its therapeutic effect [].

Molecular Structure Analysis

- Cyclobutane core: The name suggests a four-membered cyclic ring (cyclobutane) as the central structure [].

- Dicarboxamide groups: "Dicarboxamide" indicates the presence of two amide groups (linked to carbonyl groups) attached to the cyclobutane ring [].

- Citrulline (Cit) moiety: "Cit" likely refers to the amino acid citrulline, potentially attached to the cyclobutane core [].

- PAB and PNP groups: The functionalities of "PAB" and "PNP" are unclear but likely represent specific chemical groups that contribute to the linker's stability and cleavage properties [].

Chemical Reactions Analysis

The key chemical reaction involving cBu-Cit-PNP is its targeted cleavage within tumor cells. This cleavage separates the antibody from the cytotoxic drug:

(ADC)-cBu-Cit-PNP (linker-drug) ----> Antibody + Cytotoxic drug []

The specific enzymatic cleavage mechanism is not fully elucidated but likely involves enzymes abundant in tumor cells compared to healthy tissues [].

Information on the synthesis of cBu-Cit-PNP is not publicly available due to its potential commercial value.

cBu-Cit-PNP acts as a linker molecule in ADCs. The antibody portion of the ADC specifically targets tumor cells, while the cytotoxic drug payload is inert until released by the linker's cleavage. This targeted release aims to minimize damage to healthy tissues [].

The specific mechanism of cleavage likely involves enzymes overexpressed in tumor cells compared to healthy tissues. This selective enzymatic cleavage minimizes systemic exposure to the cytotoxic drug and enhances the therapeutic effect [].

Information on the safety and hazards of cBu-Cit-PNP itself is limited. However, ADCs containing this linker are likely to be cytotoxic due to the presence of the drug payload. As with any ADC, safety evaluation would be crucial during development to assess potential side effects and toxicity [].

Future Research Directions

Research on cBu-Cit-PNP may focus on:

One source mentions Mal-cyclobutane-Cit-PAB-PNP as a reference compound in a research article titled "Discovery of Peptidomimetic Antibody-Drug Conjugate Linkers with Enhanced Protease Specificity" []. The article discusses the development of new linker molecules for Antibody-Drug Conjugates (ADCs). ADCs are a class of drugs that combine a monoclonal antibody with a cytotoxic agent. The linker molecule connects the antibody to the cytotoxic agent and is crucial for delivering the drug to its target site.